molecular formula C11H12O2 B1518151 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol CAS No. 1156181-37-1

1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Cat. No.: B1518151
CAS No.: 1156181-37-1
M. Wt: 176.21 g/mol
InChI Key: XNUBHWKDHQFGOM-UHFFFAOYSA-N
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Description

“1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1156181-37-1 . It has a molecular weight of 176.22 . The IUPAC name for this compound is 1-[4-(2-propynyloxy)phenyl]ethanol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7,9,12H,8H2,2H3 . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

“this compound” is an oil . The storage temperature for this compound is -10 degrees Celsius .

Scientific Research Applications

  • Organometallic Chemistry and Electrophilic Substitution :

    • A study by Bustelo et al. (2007) explored the activation of propargylic alcohols, including 1-phenyl-2-propyn-1-ol, by ruthenium complexes. This research is significant in the field of organometallic chemistry, particularly in understanding the reactivity of allenylidene and alkenylcarbyne complexes in electrophilic substitution reactions (Bustelo et al., 2007).
  • Antimicrobial Applications :

    • Pervaram et al. (2017) synthesized novel 1,2,3-triazoles derivatives from a precursor similar to 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. The derivatives demonstrated broad-spectrum antibacterial and significant antifungal activity, highlighting potential applications in antimicrobial treatments (Pervaram et al., 2017).
  • Chiral Synthesis and Catalysis :

    • Research by Asami et al. (2015) used similar compounds to this compound for the enantioselective addition of diethylzinc to aldehydes. This study is significant for developing methodologies in asymmetric synthesis and chiral catalysis (Asami et al., 2015).
  • Supramolecular Chemistry :

    • A study by Braga et al. (1997) examined the supramolecular assembly of alkynol complexes in the solid state, including prop-2-yn-1-ol derivatives. This research contributes to understanding hydrogen-bonding patterns and molecular interactions in supramolecular chemistry (Braga et al., 1997).
  • Phytopathogenic Fungi Inhibition :

    • Arnoldi et al. (1982) synthesized derivatives of 3-phenyl-1-substituted prop-2-yn-1-ols, showing effectiveness against Sphaerotheca fuliginea, a phytopathogenic fungus. This research is relevant for agricultural applications in controlling fungal plant pathogens (Arnoldi et al., 1982).
  • Alcohol Dehydrogenase Substrate Specificity :

    • Pietruszko et al. (1973) investigated the substrate specificity of alcohol dehydrogenases towards various alcohols and aldehydes, including propargylic alcohols. This study contributes to the biochemical understanding of enzyme-substrate interactions in metabolic pathways (Pietruszko et al., 1973).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(4-prop-2-ynoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7,9,12H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUBHWKDHQFGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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